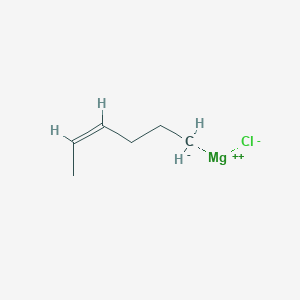

cis-Hex-4-enylmagnesium chloride

Description

The exact mass of the compound cis-Hex-4-enylmagnesium chloride, 0.50 M in THF is 142.0399697 g/mol and the complexity rating of the compound is 43.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-Hex-4-enylmagnesium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Hex-4-enylmagnesium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;(Z)-hex-2-ene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.ClH.Mg/c1-3-5-6-4-2;;/h4,6H,1,3,5H2,2H3;1H;/q-1;;+2/p-1/b6-4-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIBNCCEZJZSQZ-XFUGJFOESA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Evolution of Stereodefined Alkenyl Grignard Reagent Chemistry

The journey of Grignard reagents began in 1900 with the discovery by French chemist François Auguste Victor Grignard, who found that alkyl halides react with magnesium metal in ether to form organomagnesium compounds. wikipedia.orgthermofisher.com This discovery, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds. wikipedia.orgwikipedia.org Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles and strong bases, capable of reacting with a wide array of electrophiles, most notably aldehydes and ketones to produce alcohols. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The initial work focused on alkyl and aryl Grignard reagents. However, the development of stereodefined alkenyl Grignard reagents, where the geometry of the double bond is fixed, represented a significant advancement. This allowed for the transfer of a specific stereochemical configuration from the starting material to the product, a crucial element in the synthesis of complex molecules with defined three-dimensional structures. The ability to create and utilize these stereodefined reagents opened new avenues for chemists to control the stereochemical outcome of their reactions. acs.orgmdpi.com

Over the past century, the understanding and application of Grignard reagents have evolved significantly. acs.org While early studies laid the groundwork, modern research has delved into the nuanced reactivity and structural complexities of these organometallics. nih.gov The development of techniques to prepare and handle these often sensitive compounds, such as using anhydrous conditions and specific solvents like diethyl ether or tetrahydrofuran (B95107), has been critical to their widespread use. thermofisher.comlibretexts.org

Contemporary Significance of Stereodefined Alkenyl Organometallics in Complex Molecule Construction

In the realm of modern organic synthesis, the precise control of stereochemistry is paramount. Stereodefined alkenyl organometallics, including cis-alkenyl Grignard reagents like cis-hex-4-enylmagnesium chloride, are invaluable tools for constructing complex molecular architectures. nih.gov Their ability to introduce a carbon-carbon bond with a specific geometric configuration is a powerful strategy in the total synthesis of natural products and other biologically active molecules. mdpi.com

The carbon-magnesium bond in a Grignard reagent is highly polar, rendering the carbon atom nucleophilic. wikipedia.orglibretexts.org This allows it to readily attack electrophilic centers, such as the carbonyl carbon of aldehydes and ketones. libretexts.org The reaction with aldehydes yields secondary alcohols, while reaction with ketones produces tertiary alcohols. libretexts.org Furthermore, their reaction with carbon dioxide provides a route to carboxylic acids. masterorganicchemistry.comlibretexts.org The stereochemistry of the starting alkenyl Grignard reagent is often retained in the final product, a testament to the utility of these reagents in stereoselective synthesis. acs.org

The application of organometallic reagents extends beyond simple additions. They are integral to more complex transformations, including cross-coupling reactions catalyzed by transition metals. These reactions allow for the formation of carbon-carbon bonds between different organic fragments, significantly expanding the synthetic chemist's toolkit. acs.org The ability to employ stereodefined alkenyl Grignard reagents in such reactions further underscores their importance in the efficient and elegant construction of intricate molecules.

Scope and Research Imperatives for Cis Hex 4 Enylmagnesium Chloride Within Organometallic Chemistry

While the general reactivity of Grignard reagents is well-established, the specific properties and applications of individual reagents like cis-hex-4-enylmagnesium chloride continue to be an area of active research. Key research imperatives include the development of improved methods for its preparation and the exploration of its unique reactivity profile.

The synthesis of cis-alkenyl chlorides, the precursors to the corresponding Grignard reagents, can be achieved through various methods. google.com The subsequent reaction with magnesium in a suitable solvent like tetrahydrofuran (B95107) yields the desired cis-alkenylmagnesium chloride. google.com Fine-tuning these synthetic procedures to maximize yield and purity is a continuous goal.

Further research into the reactivity of cis-hex-4-enylmagnesium chloride with a broader range of electrophiles will undoubtedly uncover novel synthetic applications. Understanding how the cis-configuration of the double bond influences the stereochemical outcome of its reactions is of particular interest. This knowledge will enable chemists to more effectively utilize this reagent in the targeted synthesis of complex molecules with specific stereochemical requirements.

Below is a table summarizing the key properties of cis-Hex-4-enylmagnesium chloride and related compounds.

| Compound Name | Chemical Formula | Molecular Weight | Key Application |

| cis-Hex-4-enylmagnesium chloride | C6H11ClMg | 142.91 g/mol | Organometallic reagent in organic synthesis |

| cis-Hex-4-enoic acid | C6H10O2 | 114.14 g/mol | Carboxylic acid, potential product of Grignard reaction with CO2 |

| cis-Pent-2-enyl-1-chloride | C5H9Cl | 104.58 g/mol | Precursor for the synthesis of other organic compounds |

The continued investigation into the chemistry of cis-hex-4-enylmagnesium chloride and other stereodefined organometallics is crucial for advancing the field of organic synthesis and enabling the creation of novel and complex molecules.

An in-depth analysis of the synthetic strategies and methodologies for producing cis-Hex-4-enylmagnesium chloride reveals a process reliant on precise control over precursors, reaction conditions, and the mitigation of inherent side reactions. The successful synthesis of this stereodefined alkenyl Grignard reagent hinges on techniques that preserve the cis-geometry of the double bond throughout the reaction sequence.

Advanced Applications in Complex Molecular Synthesis

Construction of Stereodefined Carbon Skeletons

The cis-alkenyl unit within cis-hex-4-enylmagnesium chloride serves as a crucial building block for the stereoselective synthesis of intricate carbon frameworks. The geometry of the double bond is often retained throughout synthetic sequences, enabling the establishment of specific stereocenters. While specific studies detailing the diastereoselective addition of cis-hex-4-enylmagnesium chloride are not abundant in readily available literature, the principles of Grignard additions to chiral carbonyls and other electrophiles can be applied. For instance, in reactions with chiral aldehydes or ketones, the approach of the Grignard reagent is dictated by steric and electronic factors, leading to the preferential formation of one diastereomer over the other. This concept is fundamental in asymmetric synthesis, allowing for the creation of chiral molecules with a high degree of optical purity.

The stereochemical outcome of such reactions can often be predicted using established models like the Felkin-Anh or Cram-chelation models, depending on the substrate and reaction conditions. The cis-configuration of the hexenyl chain can influence the transition state geometry, further enhancing the stereoselectivity of the reaction.

Total Synthesis of Natural Products and Bioactive Molecule Fragments (e.g., Jasmones, Veratridine (B1662332) precursors)

The structural motif provided by cis-hex-4-enylmagnesium chloride is found in numerous natural products, making it an ideal starting material or key intermediate in their total synthesis.

One of the most notable applications is in the synthesis of jasmones , a class of fragrant compounds found in jasmine oil. The total synthesis of cis-jasmone often involves the coupling of a cyclopentenone derivative with a cis-alkenyl fragment. Cis-Hex-4-enylmagnesium chloride can serve as the source for this cis-alkenyl moiety. A general reaction scheme involves the 1,4-conjugate addition of the Grignard reagent to a suitably substituted cyclopentenone, followed by an intramolecular aldol (B89426) condensation to form the characteristic five-membered ring of the jasmone (B1672801) core. organicchemistrydata.org

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| Substituted Cyclopentenone | cis-Hex-4-enylmagnesium chloride | 1,4-Conjugate Addition | Jasmone Precursor |

| Jasmone Precursor | Base | Intramolecular Aldol Condensation | cis-Jasmone |

The synthesis of precursors to complex alkaloids like veratridine represents another area where cis-hex-4-enylmagnesium chloride could be strategically employed. Veratrum alkaloids possess intricate steroidal skeletons with multiple stereocenters. nih.govnih.govresearchgate.net While direct evidence of the use of cis-hex-4-enylmagnesium chloride in published veratridine syntheses is scarce, its potential lies in the construction of side chains or specific ring systems. For example, the cis-hexenyl unit could be incorporated into a fragment that is later cyclized to form one of the rings of the steroidal core, with the cis-geometry influencing the stereochemical outcome of the cyclization. The synthesis of these complex molecules often relies on the convergent assembly of smaller, stereochemically defined fragments, a role for which cis-hex-4-enylmagnesium chloride is well-suited.

Development of Novel Synthetic Methodologies and Cascade Reactions

The reactivity of cis-hex-4-enylmagnesium chloride can be harnessed to develop novel synthetic methods and trigger cascade reactions. The presence of both a nucleophilic carbon-magnesium bond and a potentially reactive double bond within the same molecule opens up possibilities for intramolecular transformations.

For instance, a reaction could be designed where the Grignard moiety initiates a reaction, and the resulting intermediate undergoes a subsequent intramolecular cyclization involving the cis-alkene. This could lead to the formation of cyclic structures with defined stereochemistry in a single synthetic operation, a hallmark of efficient cascade reactions. While specific, well-documented cascade reactions initiated by cis-hex-4-enylmagnesium chloride are not widely reported, the potential for such transformations remains an active area of research in synthetic methodology development. The general principle would involve the initial addition of the Grignard reagent to an electrophile, followed by an intramolecular reaction, as depicted in the conceptual table below.

| Initiating Step | Subsequent Intramolecular Reaction | Potential Product |

| Addition to an activated alkyne | Ene-type cyclization | Substituted carbocycle |

| Reaction with an acyl halide | Intramolecular acylation of the alkene | Cyclic ketone |

Regioselective Functionalization of Polyunsaturated Systems

The regioselectivity of Grignard additions to polyunsaturated systems is a well-studied area, and cis-hex-4-enylmagnesium chloride is expected to follow established patterns. When reacting with α,β-unsaturated carbonyl compounds (enones), Grignard reagents can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon). The outcome is influenced by factors such as the steric hindrance of the Grignard reagent and the substrate, the presence of catalytic amounts of copper salts (which favor 1,4-addition), and the reaction temperature.

In the case of cis-hex-4-enylmagnesium chloride, its reaction with a polyunsaturated system, such as a dienone, could potentially lead to 1,2-, 1,4-, or 1,6-addition products. Research on similar systems has shown that the regioselectivity can be controlled to favor a specific outcome. For example, in the absence of copper catalysts, 1,2-addition is often favored, while the addition of copper(I) salts typically directs the reaction towards 1,4- or 1,6-conjugate addition.

The following table illustrates the potential regioselective additions of cis-hex-4-enylmagnesium chloride to a generic polyunsaturated ketone:

| Substrate | Reaction Conditions | Major Product | Regioselectivity |

| Dienone (R-CH=CH-CH=CH-C(=O)-R') | No catalyst | 1,2-Adduct | Addition to carbonyl |

| Dienone (R-CH=CH-CH=CH-C(=O)-R') | Cu(I) catalyst | 1,4-Adduct | Conjugate addition |

| Dienone (R-CH=CH-CH=CH-C(=O)-R') | Modified catalyst/conditions | 1,6-Adduct | Extended conjugate addition |

The ability to control the regioselectivity of these additions is crucial for the synthesis of complex molecules where the precise placement of functional groups is paramount.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment in Reaction Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organomagnesium compounds like cis-Hex-4-enylmagnesium chloride in solution. guildhe.ac.uk It provides detailed information about the molecular structure, stereochemistry, and the dynamic equilibria present, such as the Schlenk equilibrium. bethunecollege.ac.innih.govnih.gov

Structural Assignment: Both ¹H and ¹³C NMR are used to confirm the structure of the Grignard reagent. For cis-Hex-4-enylmagnesium chloride, the carbon-magnesium bond significantly influences the electron density along the carbon chain. This results in characteristic upfield shifts for the α- and β-protons and carbons compared to the parent alkene. researchgate.netresearchgate.net

Stereochemical Confirmation: The cis stereochemistry of the double bond is retained during the formation of the Grignard reagent from cis-1-chloro-4-hexene. This can be confirmed by the coupling constant (³J) between the vinylic protons (H4 and H5). For cis isomers, this coupling constant is typically in the range of 6-12 Hz, which is distinctly smaller than the 12-18 Hz range observed for trans isomers.

Challenges in NMR Analysis: The interpretation of NMR spectra for Grignard reagents is often complicated by several factors:

Schlenk Equilibrium: In solution, Grignard reagents exist in equilibrium with the corresponding diorganomagnesium (R₂Mg) and magnesium dichloride (MgCl₂) species. bethunecollege.ac.in

Aggregation: Monomeric, dimeric, and higher polymeric species can coexist, with their relative concentrations depending on the solvent, concentration, and temperature. bethunecollege.ac.in

Solvent Effects: Coordinating solvents like tetrahydrofuran (B95107) (THF) are not inert spectators; they coordinate to the magnesium center, influencing chemical shifts and equilibria. wikipedia.org

Due to rapid exchange between these various species on the NMR timescale, the observed spectra often show time-averaged signals, making the assignment for a single species challenging. guildhe.ac.uk Low-temperature NMR studies can sometimes "freeze out" individual species, allowing for their distinct characterization. researchgate.net

Table 1: Representative ¹H NMR Data for Protons near the Magnesium Center

| Compound Type | Proton | Typical Chemical Shift (ppm) vs. TMS | Notes |

|---|---|---|---|

| R-CH₂-MgX in THF | α-H | -0.5 to 0.5 | Shielded due to the electropositive magnesium. |

This table illustrates general principles; specific shifts for cis-Hex-4-enylmagnesium chloride would require experimental determination.

Mass Spectrometry for Reaction Pathway Analysis and Intermediate Detection

Mass spectrometry (MS) is a highly sensitive technique used to identify the components of a mixture by their mass-to-charge ratio (m/z). It is particularly useful for analyzing the complex mixtures of species present in Grignard solutions and for detecting transient intermediates in their reactions. wikipedia.org

Analysis of Grignard Solutions: Electrospray ionization (ESI) mass spectrometry has been employed to study the species present in Grignard solutions. researchgate.net These studies have confirmed the presence of various aggregates and species involved in the Schlenk equilibrium. For cis-Hex-4-enylmagnesium chloride (RMgCl), one could expect to detect ions corresponding to solvated monomeric [RMgCl], dimeric [(RMgCl)₂], and Schlenk species like [R₂Mg] and [MgCl₂], often as complexes with solvent molecules and forming larger clusters. researchgate.net

Reaction Pathway Analysis: By taking aliquots from a reaction mixture at different times and analyzing them by MS (often coupled with gas or liquid chromatography, GC-MS or LC-MS), it is possible to identify intermediates, byproducts, and the final product. acs.org For instance, in a reaction of cis-Hex-4-enylmagnesium chloride with an ester, MS could detect the initial ketone intermediate formed after the first addition, as well as the final tertiary alcohol. acs.org This provides experimental evidence for the stepwise mechanism of the reaction.

X-ray Crystallography of Related Organomagnesium Complexes for Structural Insights into Reactivity

X-ray crystallography provides definitive, atomic-level structural information for crystalline solids. wikipedia.org While obtaining a single crystal of cis-Hex-4-enylmagnesium chloride suitable for analysis is challenging, the vast body of crystallographic data on related organomagnesium compounds offers profound insights into its likely structure and reactivity. nih.gov

Key Structural Features: Crystal structures of Grignard reagents reveal several common features:

Coordination: The magnesium atom is almost always coordinated by solvent molecules, typically THF or diethyl ether. libretexts.org

Geometry: The magnesium center usually adopts a distorted tetrahedral geometry, coordinating to the organic group, the halide, and two solvent molecules in its monomeric form (RMgX·2(Solvent)). nih.govwikipedia.org

Aggregation: Dimeric structures, where two magnesium centers are bridged by two halide atoms, are very common. libretexts.org This aggregation influences the reagent's solubility and reactivity.

The structure of ethylmagnesium bromide crystallized from THF, for example, shows a 5-coordinate magnesium center. libretexts.org Allyl Grignard reagents have been shown by crystallography to favor an η¹-coordination (binding through one carbon) when coordinated by THF, which is relevant for the alkenyl structure of cis-Hex-4-enylmagnesium chloride. wikipedia.org These structural details—specifically bond lengths and angles—inform our understanding of the steric and electronic environment of the reactive C-Mg bond.

Table 3: Representative Bond Distances from X-ray Crystallography of Organomagnesium Complexes

| Complex | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| EtMgBr(THF)₂ | Mg-C | 2.15 | wikipedia.org |

| EtMgBr(THF)₂ | Mg-Br | 2.44-2.48 | |

| EtMgBr(THF)₂ | Mg-O | 2.01-2.06 | |

| (C₁₄H₁₀)Mg(THF)₃ | Mg-C | 2.225 | wikipedia.org |

This data from related compounds provides a model for the expected bond lengths in cis-Hex-4-enylmagnesium chloride, reflecting the nature of the carbon-magnesium bond.

Table of Mentioned Chemical Compounds

| Compound Name | Formula | Role/Context |

|---|---|---|

| cis-Hex-4-enylmagnesium chloride | C₆H₁₁MgCl | Primary subject of the article |

| Tetrahydrofuran (THF) | C₄H₈O | Coordinating solvent |

| Diethyl ether | (C₂H₅)₂O | Coordinating solvent |

| Acetophenone | C₈H₈O | Reagent for UV-Vis analysis |

| Ethylmagnesium bromide | C₂H₅MgBr | Example Grignard reagent |

| cis-1-chloro-4-hexene | C₆H₁₁Cl | Precursor to the Grignard reagent |

| Diorganomagnesium | R₂Mg | Component of Schlenk equilibrium |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of reactions involving Grignard reagents. These studies provide detailed insights into the potential energy surfaces, elucidating the structures of transition states and intermediates that govern the reaction pathways.

For Grignard reactions in general, DFT calculations have been instrumental in exploring the long-standing mechanistic debate between a polar, nucleophilic addition pathway and a single electron transfer (SET) mechanism. organic-chemistry.orgresearchgate.net Studies on model systems, such as the reaction of methylmagnesium chloride with various carbonyl compounds, have revealed a complex mechanistic landscape where the two pathways can be very close in energy. acs.org The choice between the mechanisms can be influenced by factors like the steric bulk of the reactants. organic-chemistry.org For instance, when the alkyl group of the Grignard reagent is bulky, the direct carbon-carbon bond formation of the polar mechanism can be hindered, favoring the initial magnesium-oxygen bond formation that precedes a diradical intermediate in the SET process. researchgate.net

DFT calculations have also highlighted the crucial role of the solvent and the aggregation state of the Grignard reagent. researchgate.netnih.gov Grignard reagents in ether solvents like tetrahydrofuran (B95107) (THF) are known to exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving monomeric (RMgX) and dimeric or larger aggregate forms. wikipedia.org DFT studies have suggested that dinuclear Grignard species can be more reactive than their monomeric counterparts in nucleophilic additions. researchgate.net The calculations show that the solvent is not merely a passive medium but an active participant, coordinating to the magnesium center and stabilizing the various species, including the transition states. acs.orgnih.gov The number of coordinating solvent molecules can directly influence the energetics and the geometry of the reaction pathway. acs.org

| Feature | Finding from DFT Studies | Significance for cis-Hex-4-enylmagnesium chloride |

| Reaction Mechanism | Competing polar (nucleophilic) and radical (SET) pathways are often energetically close. acs.org | The specific pathway for its reactions will likely depend on the substrate and reaction conditions. |

| Transition States | Solvent molecules (e.g., THF) are directly involved in the transition state, stabilizing charge and facilitating bond breaking/formation. acs.org | Understanding the solvated transition state structure is key to predicting its reactivity and stereoselectivity. |

| Aggregation | Dimeric forms of Grignard reagents can be the primary reactive species, coordinating with the carbonyl compound. researchgate.net | The reactivity of cis-Hex-4-enylmagnesium chloride in solution is influenced by its position in the Schlenk equilibrium. |

| Energetics | The energy difference between competing nucleophilic and radical pathways can be as small as 1 kcal/mol. acs.org | Subtle changes in the system (e.g., additives, temperature) could switch the dominant reaction mechanism. |

Molecular Dynamics Simulations of Organomagnesium Reactivity

While quantum mechanics calculations focus on the electronic details of a few molecules, molecular dynamics (MD) simulations track the motion of a large ensemble of atoms and molecules over time. This approach provides unparalleled insight into the dynamic processes in solution, such as solvent reorganization, diffusion, and the conformational changes that accompany a chemical reaction.

Recent groundbreaking simulations on Grignard reactions have utilized ab initio MD to unravel the complex mechanism in THF solution. acs.org These simulations demonstrated that the solvent plays a critical and active role. It was found that the magnesium atom, which typically accepts four ligands, can transiently coordinate a fifth THF molecule. acs.org This change in coordination alters the electronic symmetry of the metal center, facilitating the bond-breaking and bond-forming steps of the reaction. acs.org The constant movement, association, and dissociation of solvent molecules are not just background noise but an integral part of the reaction mechanism. acs.org

For cis-Hex-4-enylmagnesium chloride, MD simulations would be crucial for understanding its stability and reactivity in solution. The simulations could model the dynamics of the Schlenk equilibrium, showing the relative lifetimes and concentrations of monomeric and dimeric species. nih.gov Furthermore, MD can shed light on the conformational flexibility of the hexenyl chain and how its orientation influences the approach to a reaction partner. The development of reactive force fields, which can model bond formation and breaking within a classical MD framework, offers a computationally efficient way to simulate reaction dynamics in larger, more complex systems over longer timescales. nih.govstevens.edu

| Simulation Aspect | Key Insight | Implication for cis-Hex-4-enylmagnesium chloride |

| Solvent Dynamics | THF solvent molecules are not static ligands but are dynamically exchanged and can transiently form 5-coordinate Mg centers. acs.org | The reactivity is directly modulated by the dynamic behavior of the surrounding THF molecules. |

| Reaction Environment | The simulation of a large number of solvent molecules is necessary to accurately model the reaction's energetic landscape. acs.org | An accurate theoretical treatment must explicitly include a significant portion of the solvent environment. |

| Schlenk Equilibrium | MD can model the interconversion between different aggregate species (monomers, dimers) in solution. nih.gov | Provides a picture of the distribution of reactive species available to participate in a reaction. |

| Conformational Sampling | The flexible alkyl chain can adopt numerous conformations in solution. | MD simulations can reveal which conformations are most populated and which are most favorable for reaction. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Reactivity Relationship (QSRR) are computational modeling approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govlongdom.org Instead of studying a single molecule in great detail, QSAR/QSRR analyzes a dataset of related compounds to build a mathematical model that can predict the properties of new, untested molecules. mdpi.com

While specific QSAR models for cis-Hex-4-enylmagnesium chloride are not documented, the methodology is broadly applied to organometallic reagents and in synthesis planning. nih.govacs.org To build a QSRR model for a series of analogous Grignard reagents, one would first calculate a set of numerical descriptors for each compound. These descriptors can encode various aspects of the molecular structure:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies. nih.gov

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft parameters).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Quantum Mechanical Descriptors: Properties derived from DFT or ab initio calculations, such as electrophilicity indices. acs.org

Once these descriptors are calculated for a series of Grignard reagents with known experimental reactivities (e.g., reaction rates or yields), statistical methods or machine learning algorithms are used to build a predictive model. nih.govosti.gov Such a model could predict the reactivity of cis-Hex-4-enylmagnesium chloride based on its calculated descriptors. This approach is powerful for accelerating the discovery of new reagents and for optimizing reaction conditions by predicting how structural modifications will impact reactivity. acs.org

| Descriptor Type | Examples | Role in Predicting Reactivity of Analogous Grignard Reagents |

| Electronic | HOMO/LUMO energies, partial atomic charges, electronegativity. nih.gov | Quantifies the nucleophilicity and basicity of the reagent. |

| Steric | Van der Waals volume, molecular surface area. nih.gov | Accounts for the influence of steric hindrance on the reaction rate and pathway. |

| Thermodynamic | Heat of formation, bond dissociation energies. dtu.dk | Relates the stability of the reagent and its transition states to overall reactivity. |

| Topological | Connectivity indices, shape indices. | Describes the size, shape, and degree of branching of the alkyl/alkenyl group. |

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches in Grignard Synthesis and Utilization

The traditional synthesis of Grignard reagents, while effective, often relies on volatile and flammable ether solvents, raising environmental and safety concerns. The future of cis-Hex-4-enylmagnesium chloride synthesis lies in the adoption of greener methodologies.

One of the most promising avenues is the exploration of alternative, more benign solvent systems. Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, can be a superior alternative to traditional ethers like diethyl ether and tetrahydrofuran (B95107) (THF). sigmaaldrich.comlibretexts.org Studies have demonstrated that 2-MeTHF can enhance reaction efficiency and, in some cases, suppress the formation of unwanted by-products. libretexts.org The investigation of 2-MeTHF and other green solvents for the preparation of cis-Hex-4-enylmagnesium chloride could lead to safer and more sustainable manufacturing processes.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a paradigm shift in Grignard reagent synthesis. libretexts.orgacs.orgnumberanalytics.com Ball-milling techniques have been successfully employed for the solvent-free or minimal-solvent synthesis of Grignard reagents, often proceeding even in the presence of air. libretexts.orgacs.orgnumberanalytics.com This approach drastically reduces the reliance on hazardous solvents, minimizes waste, and can even enable reactions with starting materials that have low solubility in conventional solvents. acs.orgnumberanalytics.com Applying mechanochemical methods to the synthesis of cis-Hex-4-enylmagnesium chloride from cis-1-chloro-4-hexene could represent a significant leap forward in green chemistry.

Ionic liquids, with their low volatility and high thermal stability, are also being explored as alternative reaction media for Grignard reactions. wikipedia.orggoogle.comgoogle.com While challenges remain, the ability to conduct these reactions in non-traditional, potentially recyclable solvents holds considerable promise for greener chemical production.

| Green Chemistry Approach | Potential Benefits for cis-Hex-4-enylmagnesium chloride | Key Research Focus |

| Alternative Solvents (e.g., 2-MeTHF) | Reduced flammability and volatility, improved reaction efficiency, bio-based sourcing. sigmaaldrich.comlibretexts.org | Systematic evaluation of solvent effects on yield, purity, and reaction kinetics. |

| Mechanochemistry (Ball-Milling) | Drastic reduction or elimination of solvent use, potential for air-tolerant synthesis, ability to use poorly soluble precursors. libretexts.orgacs.orgnumberanalytics.com | Optimization of milling parameters (frequency, time, ball-to-reagent ratio) to maximize yield and preserve the cis-isomer integrity. |

| Ionic Liquids | Low volatility, high thermal stability, potential for recyclability. wikipedia.orggoogle.comgoogle.com | Identification of suitable ionic liquids that are compatible with the Grignard reagent and do not promote isomerization. |

Flow Chemistry and Automated Synthesis for cis-Hex-4-enylmagnesium chloride Reactions

The inherent exothermicity and sensitivity of Grignard reactions make them prime candidates for the transition from batch to continuous flow processing. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, leading to enhanced safety, improved product consistency, and higher yields. libretexts.orgnumberanalytics.comnumberanalytics.comnumberanalytics.commasterorganicchemistry.commasterorganicchemistry.comacs.org

For the synthesis of cis-Hex-4-enylmagnesium chloride, a continuous flow setup would involve pumping a solution of cis-1-chloro-4-hexene through a packed bed or a stirred tank reactor containing magnesium. numberanalytics.commasterorganicchemistry.com This allows for the in-situ generation of the Grignard reagent, which can then be immediately used in a subsequent reaction stream. masterorganicchemistry.com This approach minimizes the accumulation of the highly reactive Grignard reagent, significantly reducing the risk of runaway reactions. libretexts.orgnumberanalytics.com

Automated synthesis platforms, integrated with flow reactors, can enable high-throughput screening of reaction conditions and rapid optimization of processes involving cis-Hex-4-enylmagnesium chloride. The use of Process Analytical Technology (PAT), such as in-line infrared (IR) spectroscopy, can provide real-time monitoring of the reaction, ensuring consistent product quality and immediate detection of any process deviations. masterorganicchemistry.com

The development of "plug-and-play" cartridges and modular flow chemistry systems further simplifies the adoption of this technology, making the on-demand synthesis of cis-Hex-4-enylmagnesium chloride a feasible prospect for both research laboratories and industrial production. numberanalytics.com

| Flow Chemistry Aspect | Advantages for cis-Hex-4-enylmagnesium chloride Reactions | Future Research Direction |

| Improved Heat Transfer | Enhanced safety by mitigating the risk of thermal runaways common in exothermic Grignard formations. libretexts.orgnumberanalytics.com | Design of microreactors and mesoreactors with optimal surface-area-to-volume ratios for efficient heat dissipation. |

| In-situ Generation | Minimizes the handling and storage of the sensitive Grignard reagent, improving operational safety. masterorganicchemistry.com | Development of robust packed-bed reactors with long-term stability of the magnesium bed. |

| Automation and PAT | Enables rapid process optimization, high-throughput screening, and real-time quality control. masterorganicchemistry.com | Integration of advanced sensors and feedback loops for precise control over reagent stoichiometry and reaction time. |

Catalyst Development for Enhanced Selectivity and Efficiency

The future of reactions involving cis-Hex-4-enylmagnesium chloride will be heavily influenced by the development of novel catalysts that can control selectivity and improve reaction efficiency. A key challenge and opportunity lies in preserving the cis-geometry of the double bond during its formation and subsequent reactions.

In the realm of cross-coupling reactions, where Grignard reagents are used to form new carbon-carbon bonds, catalysts based on nickel, palladium, and copper have been extensively studied. wikipedia.orgnumberanalytics.comacs.org For cis-Hex-4-enylmagnesium chloride, the development of catalysts that can facilitate its coupling with various electrophiles while preventing isomerization to the more stable trans-isomer is of paramount importance. The use of specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can modulate the reactivity and selectivity of the metal center.

Furthermore, the field of enantioselective catalysis offers exciting prospects for reactions where cis-Hex-4-enylmagnesium chloride is added to prochiral substrates. Chiral ligands, such as phosphoramidites and diphosphines, in combination with copper or other transition metals, have been shown to induce high levels of stereocontrol in the addition of Grignard reagents to various functional groups. numberanalytics.comacs.org Applying these principles to reactions of cis-Hex-4-enylmagnesium chloride could lead to the synthesis of complex chiral molecules with multiple stereocenters.

Research into "turbo-Grignards," which are mixed magnesium/lithium reagents, has shown that these species can exhibit enhanced reactivity and unique selectivity profiles. google.com The application of this concept to cis-Hex-4-enylmagnesium chloride could open up new reaction pathways and improve the efficiency of existing transformations.

| Catalytic Approach | Goal for cis-Hex-4-enylmagnesium chloride | Potential Catalyst Systems |

| Stereoretentive Cross-Coupling | Formation of C-C bonds while preserving the cis-alkene geometry. | Nickel or palladium complexes with tailored phosphine (B1218219) or NHC ligands. |

| Enantioselective Addition | Creation of new stereocenters with high enantiomeric excess in reactions with prochiral electrophiles. | Copper(I) complexes with chiral diphosphine or phosphoramidite (B1245037) ligands. numberanalytics.comacs.org |

| Reactivity Enhancement | Increased reaction rates and yields, potentially under milder conditions. | Use of "turbo-Grignard" systems (e.g., with LiCl) or iron-based catalysts. google.com |

Interdisciplinary Research Opportunities in Materials Science and Advanced Organic Chemistry

The unique structural features of cis-Hex-4-enylmagnesium chloride open up intriguing possibilities at the interface of organic chemistry and materials science. The presence of a polymerizable alkene functionality within the Grignard reagent makes it a potential monomer for the synthesis of novel polymers.

Organometallic-mediated polymerization is a powerful tool for creating polymers with well-defined architectures and properties. numberanalytics.com cis-Hex-4-enylmagnesium chloride could, in principle, be used in controlled polymerization reactions to produce polymers with pendant magnesium halide groups. These reactive sites could then be further functionalized, leading to the creation of advanced materials with tailored properties, such as novel adhesives, coatings, or functional surfaces.

In the field of advanced organic synthesis, the ability to introduce a cis-alkenyl moiety with a reactive handle offers a valuable tool for the construction of complex natural products and pharmaceuticals. Many biologically active molecules contain cis-alkene units, and the development of efficient methods for their stereoselective installation is a significant area of research. The use of cis-Hex-4-enylmagnesium chloride in complex, multi-step syntheses, potentially in combination with the advanced catalytic and flow chemistry techniques discussed above, represents a fertile ground for future investigations.

| Interdisciplinary Area | Application of cis-Hex-4-enylmagnesium chloride | Future Research Focus |

| Polymer Chemistry | As a monomer for the synthesis of functional polymers. numberanalytics.com | Investigation of controlled polymerization techniques (e.g., living polymerization) and characterization of the resulting polymer properties. |

| Materials Science | Creation of functional surfaces and advanced materials through post-polymerization modification. | Exploring the reactivity of the polymer-bound magnesium halide groups for grafting other molecules or initiating further polymerization. |

| Natural Product Synthesis | A building block for the stereoselective synthesis of complex molecules containing cis-alkenes. | Development of cascade reactions and tandem processes that utilize the dual reactivity of the Grignard and alkene functionalities. |

Q & A

Basic: What are the optimal methods for synthesizing and characterizing cis-Hex-4-enylmagnesium chloride with high purity?

Methodological Answer:

The synthesis of cis-Hex-4-enylmagnesium chloride requires strict adherence to Grignard reagent protocols. Use freshly activated magnesium turnings in anhydrous THF or diethyl ether under inert atmosphere (argon/nitrogen). Monitor reaction initiation via exothermicity and color change. Characterize purity via titration (e.g., Gilman test) and quantitative NMR analysis to confirm the absence of protonated byproducts. For structural validation, compare NMR chemical shifts with literature data for the cis-configuration, focusing on the allylic carbon (δ ~25–30 ppm) and vinyl protons (δ 5.2–5.6 ppm) .

Basic: What analytical techniques are critical for validating the structural integrity of cis-Hex-4-enylmagnesium chloride in solution?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : and NMR to confirm the absence of oxidation products (e.g., alcohols or alkanes).

- GC-MS : Analyze quenched aliquots to detect impurities from incomplete reaction or side reactions.

- FTIR : Identify Mg-Cl stretching frequencies (~550–600 cm) and absence of O-H stretches (~3200–3600 cm).

- Titration : Use iodine or deuterolysis followed by gas volumetric analysis to quantify active Grignard species .

Advanced: How can researchers design experiments to study the stereoselective reactivity of cis-Hex-4-enylmagnesium chloride in cross-coupling reactions?

Methodological Answer:

To probe stereoselectivity:

- Substrate Scope : Test reactions with chiral electrophiles (e.g., enantiopure alkyl halides or ketones) and analyze diastereomeric ratios via chiral HPLC or Mosher ester derivatization.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to elucidate transition-state geometry.

- Computational Modeling : Pair experimental results with DFT calculations to map energy barriers for cis vs. trans nucleophilic attack pathways .

Advanced: How should researchers resolve contradictions in reported reaction yields involving cis-Hex-4-enylmagnesium chloride?

Methodological Answer:

Contradictions may arise from:

- Moisture Sensitivity : Replicate experiments under rigorously anhydrous conditions (e.g., Schlenk line, glovebox).

- Catalyst Variability : Screen transition-metal catalysts (e.g., Cu, Ni) and ligands to identify optimal systems.

- Statistical Analysis : Use ANOVA or t-tests to compare yield distributions across multiple trials.

- Parameter Optimization : Systematically vary temperature, solvent polarity, and stoichiometry to isolate critical variables .

Methodological: What steps ensure reproducibility in reactions using cis-Hex-4-enylmagnesium chloride?

Methodological Answer:

- Protocol Standardization : Document inert-atmosphere techniques (e.g., freeze-pump-thaw degassing) and reagent addition rates.

- Quenching Controls : Pre-quench aliquots at timed intervals to monitor reaction progression.

- Cross-Validation : Compare results with independent replicates using alternative characterization methods (e.g., NMR vs. GC-MS) .

Data Presentation: How should researchers present complex reaction data for cis-Hex-4-enylmagnesium chloride in publications?

Methodological Answer:

- Tables : Summarize reaction conditions (solvent, temperature, catalyst), yields, and stereoselectivity ratios.

- Figures : Use reaction schematics with color-coded stereochemical outcomes and kinetic plots (e.g., time vs. conversion).

- Supporting Information : Include raw NMR spectra, computational data, and detailed synthetic procedures. Adhere to journal guidelines for supplementary file formatting .

Mechanistic Studies: What experimental approaches elucidate the reaction mechanism of cis-Hex-4-enylmagnesium chloride in nucleophilic additions?

Methodological Answer:

- Kinetic Profiling : Measure rate constants under varying temperatures (Arrhenius analysis) to distinguish single- vs. multi-step mechanisms.

- Isotopic Labeling : Use -labeled carbonyl compounds to track nucleophilic attack pathways.

- In Situ Monitoring : Employ ReactIR or cryo-STEM to observe intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.